molecular formula C11H13F2N B13565791 2-(2-Cyclopropylphenyl)-2,2-difluoroethan-1-amine

2-(2-Cyclopropylphenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13565791
M. Wt: 197.22 g/mol
InChI Key: TWWAJESJGXYQKA-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylphenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Cyclopropylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Cyclopropylphenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity to certain receptors or enzymes, while the difluoroethanamine moiety can modulate its electronic properties and reactivity. These interactions can lead to various biological and chemical effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylaniline: Similar in structure but lacks the difluoroethanamine group.

    2-Cyclopropylethanol: Contains a cyclopropyl group but differs in the functional group attached to the phenyl ring.

Uniqueness

2-(2-Cyclopropylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both the cyclopropyl and difluoroethanamine groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-(2-cyclopropylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C11H13F2N/c12-11(13,7-14)10-4-2-1-3-9(10)8-5-6-8/h1-4,8H,5-7,14H2

InChI Key

TWWAJESJGXYQKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2C(CN)(F)F

Origin of Product

United States

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